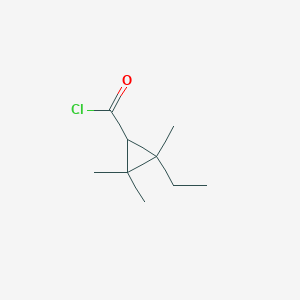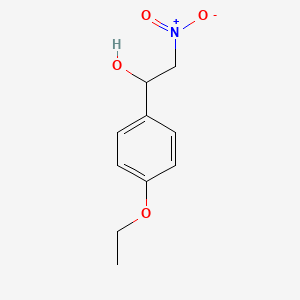
4-(4-Hydroxyphenoxy)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxyphenoxy)benzene-1,2-diol is an organic compound that belongs to the class of phenolic derivatives It is characterized by the presence of two hydroxyl groups and a phenoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenoxy)benzene-1,2-diol can be achieved through several methods. One common approach involves the condensation of 4-hydroxyphenol with catechol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
4-(4-Hydroxyphenoxy)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenolic compounds .
科学的研究の応用
4-(4-Hydroxyphenoxy)benzene-1,2-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may be explored for its antioxidant properties and potential therapeutic effects.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 4-(4-Hydroxyphenoxy)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. These interactions can modulate enzyme activity, cellular signaling pathways, and oxidative stress responses .
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in structure but lacks the phenoxy group.
Hydroquinone (1,4-dihydroxybenzene): Another dihydroxybenzene isomer with different substitution patterns.
Resorcinol (1,3-dihydroxybenzene): Differently substituted dihydroxybenzene with distinct chemical properties.
特性
CAS番号 |
548475-98-5 |
|---|---|
分子式 |
C12H10O4 |
分子量 |
218.20 g/mol |
IUPAC名 |
4-(4-hydroxyphenoxy)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O4/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7,13-15H |
InChIキー |
GNGDTFXLBUESIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)OC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13942164.png)
![(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13942168.png)


![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)









